1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO3. This compound is characterized by the presence of a cyclopropane ring, a morpholine ring, and a carboxylic acid group. It is used in various scientific research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid
- 1-(2-Piperidinoethyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is unique due to its morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(1-2-10)3-4-11-5-7-14-8-6-11/h1-8H2,(H,12,13) |
InChI Key |
AQPHFHCKGVUHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN2CCOCC2)C(=O)O |
Origin of Product |
United States |
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